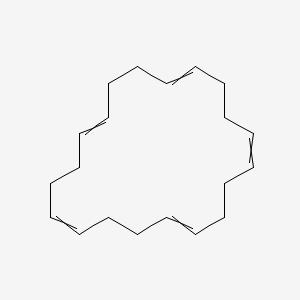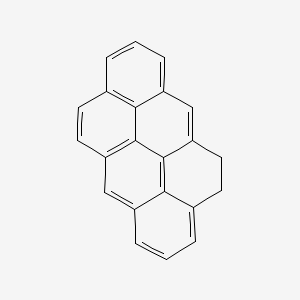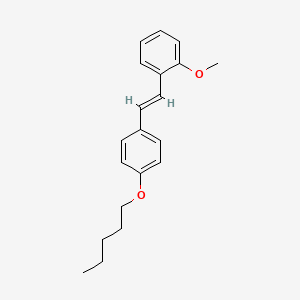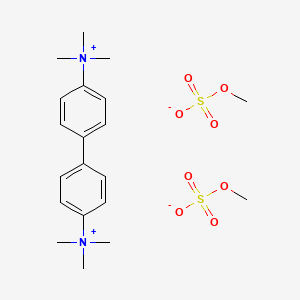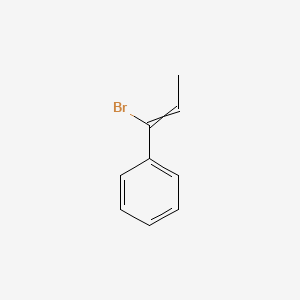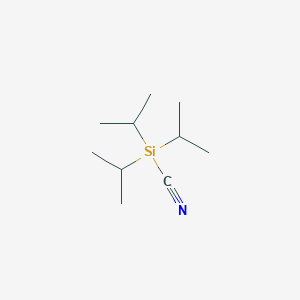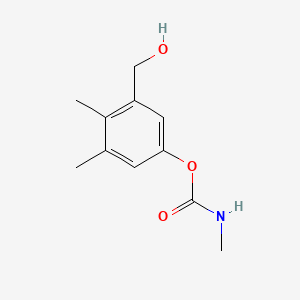
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its hydroxymethyl and dimethylphenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate typically involves the reaction of 3-(Hydroxymethyl)-4,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:
Starting Materials: 3-(Hydroxymethyl)-4,5-dimethylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: 3-(Carboxymethyl)-4,5-dimethylphenyl methylcarbamate.
Reduction: 3-(Hydroxymethyl)-4,5-dimethylphenylamine.
Substitution: 3-(Hydroxymethyl)-4,5-dimethylphenyl derivatives with various substituents.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates typically inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular pathways involved include the binding of the carbamate to the active site of acetylcholinesterase, forming a stable carbamoylated enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)-4,5-dimethylphenyl carbamate: Lacks the methyl group on the carbamate nitrogen.
4,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)phenyl methylcarbamate: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
28767-57-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-4,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-4-10(15-11(14)12-3)5-9(6-13)8(7)2/h4-5,13H,6H2,1-3H3,(H,12,14) |
Clé InChI |
OJZPBXBTYARNJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)CO)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
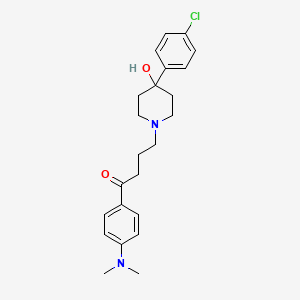
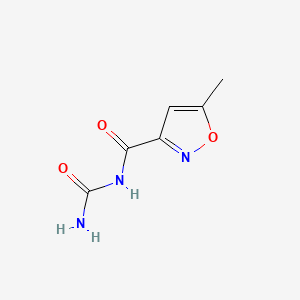
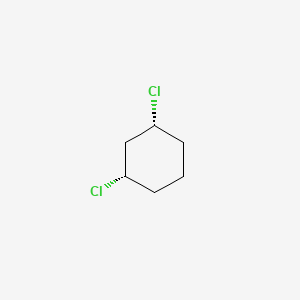
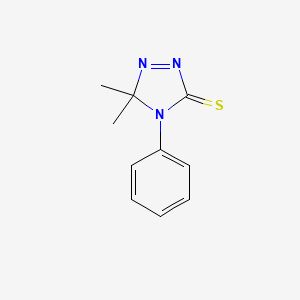
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
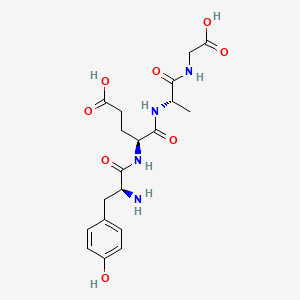
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
